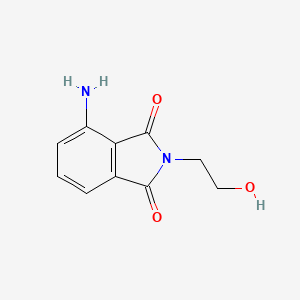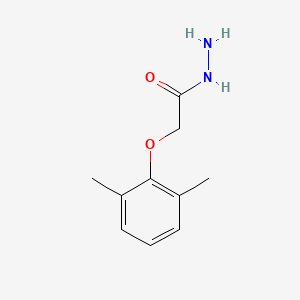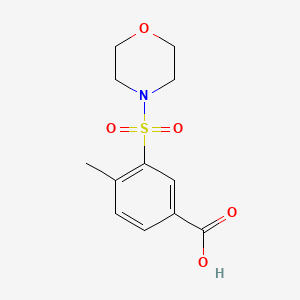![molecular formula C7H7N3OS B1298028 4H-thieno[3,2-b]pyrrole-5-carbohydrazide CAS No. 119448-43-0](/img/structure/B1298028.png)
4H-thieno[3,2-b]pyrrole-5-carbohydrazide
Vue d'ensemble
Description
4H-thieno[3,2-b]pyrrole-5-carbohydrazide: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a thieno[3,2-b]pyrrole core with a carbohydrazide functional group at the 5-position. The unique structure of this compound makes it a valuable scaffold for the development of various biologically active molecules.
Mécanisme D'action
Target of Action
The primary targets of 4H-thieno[3,2-b]pyrrole-5-carbohydrazide are alphaviruses such as the chikungunya virus . It also targets lysine-specific demethylases (LSD1/KDM1A) , which play a crucial role in regulating histone methylation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits a broad spectrum of antiviral activity by inhibiting alphaviruses . Additionally, it reversibly inhibits LSD1/KDM1A, which regulates histone methylation . This inhibition disrupts the normal function of these enzymes, leading to changes in gene expression.
Biochemical Pathways
The compound affects the biochemical pathways associated with viral replication and histone methylation. By inhibiting alphaviruses, it disrupts the viral replication process . By inhibiting LSD1/KDM1A, it alters the histone methylation status, leading to changes in gene transcription .
Result of Action
The inhibition of alphaviruses and LSD1/KDM1A by this compound leads to a decrease in viral replication and changes in gene expression, respectively . These changes at the molecular and cellular levels could potentially lead to therapeutic effects, such as antiviral and anticancer activities .
Analyse Biochimique
Biochemical Properties
4H-thieno[3,2-b]pyrrole-5-carbohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including lysine-specific demethylases (KDM1A and LSD1), which regulate histone methylation . These interactions are essential for the regulation of gene transcription and have implications in oncology research. Additionally, this compound has been shown to act as an allosteric inhibitor of hepatitis C virus NS5B polymerase .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of lysine-specific demethylases affects the methylation status of histones, thereby altering gene expression patterns . This compound also exhibits antiviral activity by inhibiting the replication of alphaviruses and flaviviruses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits enzymes such as KDM1A and LSD1 by binding to their active sites, leading to changes in gene expression . Additionally, its role as an allosteric inhibitor of hepatitis C virus NS5B polymerase involves binding to a site distinct from the active site, thereby modulating the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under specific conditions, allowing for sustained biological activity . Prolonged exposure may lead to degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antiviral and anticancer activities . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining optimal dosage levels for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity . Understanding these mechanisms is essential for developing targeted delivery strategies.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is vital for its interaction with target biomolecules and subsequent biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-thieno[3,2-b]pyrrole-5-carbohydrazide typically involves the acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides with various acyl chlorides. For example, the reaction of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate yields ethyl 5-[2-(4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl)hydrazine-1-carbonyl]pyridine-2-carboxylate .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 4H-thieno[3,2-b]pyrrole-5-carbohydrazide undergoes various chemical reactions, including:
Acylation: Reaction with acyl chlorides to form bis-acylhydrazines.
Oxidation: Oxidation of hydrazides to form diazenes.
Substitution: Reaction with different nucleophiles to introduce various substituents.
Common Reagents and Conditions:
Acylation: Chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride are commonly used reagents.
Oxidation: Lead tetraacetate is used for the oxidation of hydrazides.
Major Products:
Bis-acylhydrazines: Formed from acylation reactions.
Diazenes: Formed from oxidation reactions.
Applications De Recherche Scientifique
4H-thieno[3,2-b]pyrrole-5-carbohydrazide has diverse applications in scientific research, particularly in medicinal chemistry:
Antiviral Activity: Thieno[3,2-b]pyrrole derivatives have shown activity against alphaviruses, including chikungunya virus.
Antitubercular Agents: Certain hydrazide derivatives have demonstrated moderate antitubercular activity.
Comparaison Avec Des Composés Similaires
Thieno[3,2-b]pyrrole-5-carboxamides: These compounds also exhibit antiviral and anticancer activities.
Thieno[3,2-b]pyrrole-5-carboxylic acids: Used as intermediates in the synthesis of various biologically active molecules.
Uniqueness: 4H-thieno[3,2-b]pyrrole-5-carbohydrazide is unique due to its carbohydrazide functional group, which allows for further functionalization and derivatization, enhancing its potential as a versatile scaffold in drug discovery.
Propriétés
IUPAC Name |
4H-thieno[3,2-b]pyrrole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c8-10-7(11)5-3-6-4(9-5)1-2-12-6/h1-3,9H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZERMXJDKQVOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354387 | |
| Record name | 4H-thieno[3,2-b]pyrrole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119448-43-0 | |
| Record name | 4H-thieno[3,2-b]pyrrole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















